

GSK4027 experimental protocols from reference papers

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Compound Focus: **GSK 4027**

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Quantitative Profiling Data for GSK4027

The table below summarizes key biochemical and cellular characterization data for GSK4027:

Assay Type	Assay Description	Target	Result (IC ₅₀ /K _i)	Citation
Biochemical Assay	Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [1]	PCAF Bromodomain	pIC ₅₀ = 7.4 ± 0.11 (IC ₅₀ ≈ 40 nM) [1] [2]	
Biochemical Assay	BROMOscan (Selectivity Panel) [2]	PCAF Bromodomain	K _i = 1.4 nM [2]	
Biochemical Assay	BROMOscan (Selectivity Panel) [2]	GCN5 Bromodomain	K _i = 1.4 nM [2]	
Cellular Assay	NanoBRET (Target Engagement in HEK293 cells) [1] [2]	Full-length PCAF	IC ₅₀ = 60 nM [1] [2]	

Selectivity Profile: GSK4027 demonstrates exceptional selectivity, with **>18,000-fold selectivity** over the BET bromodomain family and **≥70-fold selectivity** over other non-BET bromodomains like BRPF1, BRPF3,

and BRD1 in the BROMOScan panel [2]. An extended cross-screen against 53 non-bromodomain targets revealed no significant off-target binding below **3 μM** [2].

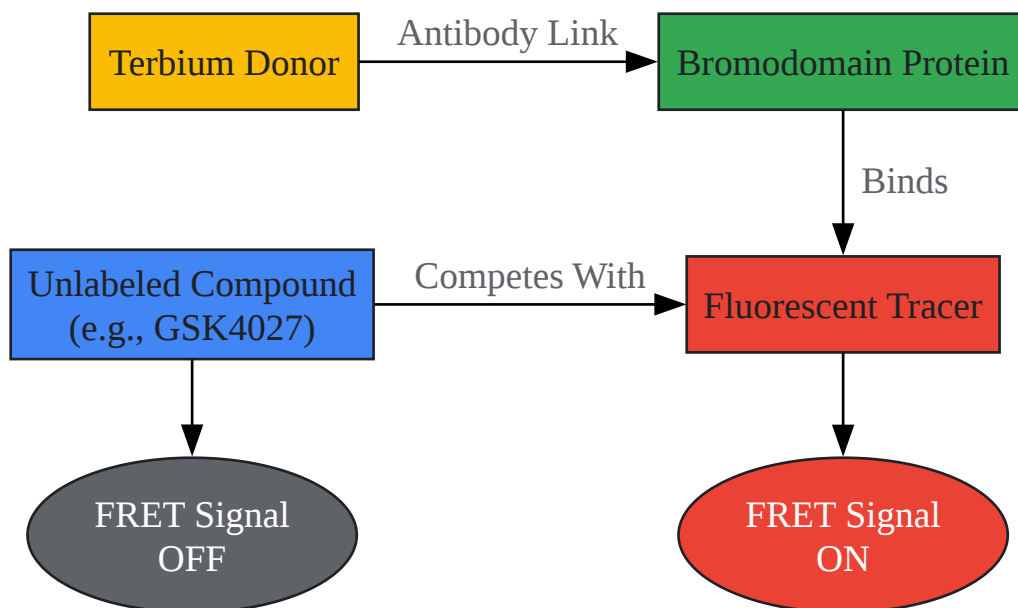
Detailed Experimental Protocols

TR-FRET Binding Competition Assay

This protocol measures the ability of GSK4027 to compete with a fluorescent tracer for binding to the bromodomain in a cell-free system [1] [2].

- **Principle:** A fluorescently labeled bromodomain ligand binds to the protein, bringing the fluorophore close to an antibody-bound terbium cryptate donor, enabling FRET. A test compound displaces the tracer, reducing FRET signal.
- **Materials:**
 - Recombinant, truncated PCAF or GCN5 bromodomain protein.
 - GSK4027 and negative control (GSK4028) in DMSO.
 - TR-FRET assay kit (e.g., LanthaScreen from Thermo Fisher).
 - Fluorescently tagged pan-bromodomain ligand (e.g., biotinylated-BET bromodomain ligand).
 - Streptavidin-conjugated Terbium or Eu-chelate.
 - Low-volume 384-well assay plates.
 - Plate reader capable of TR-FRET measurements.
- **Procedure:**
 - **Sample Preparation:** Serially dilute GSK4027 in DMSO, then dilute further in TR-FRET assay buffer.
 - **Reaction Setup:** In each well, combine:
 - Bromodomain protein (final concentration ~10-50 nM).
 - Fluorescent tracer (at/near its K_d concentration).
 - Varying concentrations of GSK4027 or control.
 - **Incubation:** Allow the competition reaction to proceed at room temperature for 30-60 minutes.
 - **Detection:** Add the streptavidin-conjugated donor and incubate for another 30 minutes.
 - **Reading:** Measure the time-resolved FRET signal (e.g., excitation ~340 nm, emission ~495 nm (Donor) and ~520 nm (Acceptor)).
 - **Data Analysis:** Plot the dose-response curve of the FRET ratio (Acceptor/Donor emission) versus the log of the compound concentration. Calculate the IC_{50} using a four-parameter logistic fit.

The following diagram illustrates the core principle of the TR-FRET competitive binding assay:



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BROMOscan Selectivity Profiling

This protocol uses a high-throughput competitive binding assay to comprehensively evaluate the selectivity of GSK4027 across the human bromodome [2] [3].

- **Principle:** Bromodomains are immobilized on streptavidin-coated beads. A test compound competes with a biotinylated, tight-binding ligand for the bromodomain's binding pocket. The amount of bound biotinylated ligand is quantified to determine the compound's affinity.
- **Materials:**
 - BROMOscan panel (DiscoverX/Eurofins).
 - GSK4027 in DMSO.
 - Assay plates and buffer provided in the kit.
- **Procedure (Standardized Service):**
 - **Submission:** Submit GSK4027 to a facility offering the BROMOscan service.
 - **Testing:** The service provider conducts the following:
 - Incubates a single concentration (e.g., 1 or 10 μM) or a dilution series of GSK4027 with each bromodomain in the panel.
 - Adds a fixed concentration of the proprietary biotinylated ligand.
 - Uses streptavidin-coated beads to capture the bromodomain-ligand complexes.
 - Quantifies binding using qPCR or a similar method.

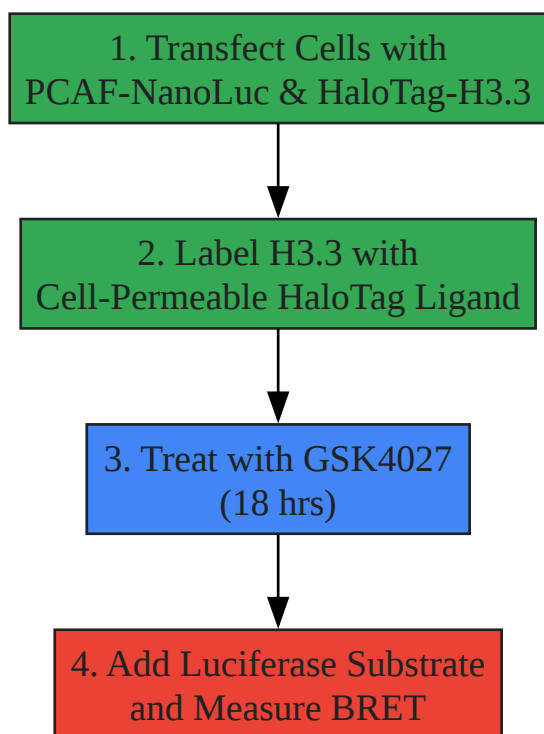
- **Data Output:** The provider returns a dataset of percentage control values and/or K_i values for GSK4027 against each bromodomain tested.

Cellular Target Engagement (NanoBRET Assay)

This protocol confirms that GSK4027 engages its intended target inside live cells [1] [2].

- **Principle:** Full-length PCAF is fused to NanoLuc luciferase (energy donor), and a histone H3.3 substrate is fused to HaloTag (acceptor). If the proteins interact, BRET occurs. A cell-permeable binder displaces H3.3, reducing BRET.
- **Materials:**
 - HEK293 cells.
 - Plasmids: PCAF-NanoLuc and HaloTag-H3.3.
 - GSK4027 and negative control in DMSO.
 - HaloTag NanoBRET 618 ligand (Promega).
 - NanoGlo Luciferase Substrate (Promega).
 - 96-well cell culture plates.
 - Plate reader capable of measuring BRET.
- **Procedure:**
 - **Cell Transfection:** Transfect HEK293 cells with the PCAF-NanoLuc and HaloTag-H3.3 plasmids.
 - **Ligand Loading:** ~20 hours post-transfection, add the cell-permeable HaloTag 618 ligand to label the H3.3 substrate.
 - **Compound Treatment:** Serially dilute GSK4027 in culture medium and add to the cells. Incubate for a defined period (e.g., 18 hours) [1].
 - **Signal Measurement:** Add the NanoLuc substrate. Measure luminescence at two wavelengths: ~450 nm (Donor) and ~610 nm (Acceptor).
 - **Data Analysis:** Calculate the BRET ratio (Acceptor emission / Donor emission). Plot the dose-response curve and calculate the IC_{50} for cellular target engagement.

The cellular NanoBRET workflow for measuring intracellular target engagement is summarized below:



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Key Application Notes

- **Use the Negative Control:** Always include the enantiomeric negative control **GSK4028** in experiments. Observed phenotypic effects with GSK4027 that are not replicated by GSK4028 are likely due to specific PCAF/GCN5 bromodomain inhibition [2].
- **Solubility and Handling:** GSK4027 is highly soluble in DMSO (up to 50 mg/mL) [1]. Use freshly opened DMSO for stock solutions to avoid water absorption, which can affect solubility. For cellular assays, ensure final DMSO concentrations are well-tolerated by cells (typically $\leq 0.1\%$).
- **Cellular Health:** No changes in cellular health parameters (mitochondrial integrity, nuclear size, membrane permeability) were observed at concentrations up to **200 μM** , indicating a wide therapeutic window for in vitro studies [2].
- **Crystallography:** The co-crystal structure of GSK4027 with GCN5 is available in the Protein Data Bank (PDB ID: **5MLJ**). This structure is an invaluable resource for understanding binding interactions and guiding further chemistry efforts [2].

Conclusion

GSK4027 is a well-characterized, highly potent, and selective chemical probe for the PCAF and GCN5 bromodomains. The detailed experimental protocols and quantitative data provided here offer researchers a solid foundation for employing this tool to elucidate the biological roles of these epigenetic readers in health and disease. Its high cellular activity and selectivity make it particularly suited for investigating complex phenotypic outcomes in relevant disease models.

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References

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